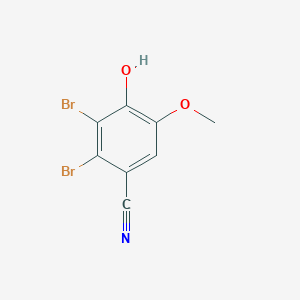

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO2 . It is a white to pale cream powder .

Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile consists of a benzene ring substituted with two bromine atoms, a hydroxy group, a methoxy group, and a nitrile group . The InChI Key is WKLKGSHBXNPUDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is a white to pale cream powder . It has a melting point between 215.5-221.5°C . The compound has a molecular weight of 306.9388 .Scientific Research Applications

Herbicide Resistance and Plant Engineering

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, a derivative of bromoxynil, has been explored in the context of herbicide resistance. A study detailed how transgenic plants expressing a bacterial detoxification gene showed resistance to the herbicide bromoxynil, which is a photosynthetic inhibitor in plants (Stalker, McBride, & Malyj, 1988). This work suggests potential applications in developing crop varieties resistant to certain herbicides.

Biotransformation and Environmental Impact

Research has investigated the biotransformation of bromoxynil under various anaerobic conditions, highlighting its degradation in different environmental contexts (Knight, Berman, & Häggblom, 2003). This study provides insights into the environmental fate of such compounds and their potential impact on ecosystems.

Corrosion Inhibition

A study on 2-aminobenzene-1,3-dicarbonitriles derivatives, which are related to 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile, demonstrated their effectiveness as corrosion inhibitors for metals. This indicates potential applications in protecting industrial materials from corrosion (Verma, Quraishi, & Singh, 2015).

Metabolism by Soil Microorganisms

Another study focused on the metabolism of bromoxynil by soil microorganisms, shedding light on the ecological interactions and the potential for bioremediation (McBride, Kenny, & Stalker, 1986). Understanding how these compounds are broken down by microorganisms is crucial for assessing their environmental impact.

Photodegradation Studies

The effects of various ions on the photodegradation rate of bromoxynil in water solutions were investigated, providing valuable information on how this compound behaves under different chemical conditions (Kochany, 1992). Such studies are important for understanding the persistence and breakdown of these chemicals in natural water bodies.

properties

IUPAC Name |

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXJJROPWYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C#N)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2839602.png)

![benzyl N-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}carbamate](/img/structure/B2839606.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2839613.png)

![N-(3-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2839616.png)

![methyl 3-[2-(2,2,2-trichloroacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2839618.png)

![5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide](/img/structure/B2839619.png)

![(1S,5S)-5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2839620.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2839621.png)